3,4-Dihydro-2H-pyran-2-methanol

Catalog No.
S750296
CAS No.
3749-36-8
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-2H-pyran-2-methanol

CAS Number

3749-36-8

Product Name

3,4-Dihydro-2H-pyran-2-methanol

IUPAC Name

3,4-dihydro-2H-pyran-2-ylmethanol

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2

InChI Key

XMICBFRKICBBKD-UHFFFAOYSA-N

SMILES

C1CC(OC=C1)CO

Canonical SMILES

C1CC(OC=C1)CO

Protecting Alcohols: DHP Ether Formation

3,4-Dihydro-2H-pyran-2-methanol, also known as dihydropyran (DHP), finds application in organic synthesis as a protecting group for alcohols. Alcohols are functional groups readily involved in various reactions, and their protection becomes crucial for selective modifications at other sites within a molecule. DHP reacts with alcohols to form acetals, effectively masking the hydroxyl group and preventing unwanted reactions. The advantage of DHP as a protecting group lies in its ease of introduction and removal under mild conditions. PubChem, National Institutes of Health:

DHP Linker in Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for creating complex molecules like peptides and oligonucleotides. DHP finds application here as a linker molecule. One end of the DHP molecule can be attached to a solid support, while the other end reacts with the first building block of the target molecule. Subsequent addition of further building blocks proceeds through the alcohol functionality, with the DHP group ensuring chemoselectivity. The DHP linker is advantageous due to its stability during various reaction conditions used in solid-phase synthesis and its ability to be cleaved under mild acidic conditions to release the final product. Sigma-Aldrich:

3,4-Dihydro-2H-pyran-2-methanol is an organic compound with the molecular formula C6_6H10_{10}O2_2. It is characterized by a six-membered ring structure containing both a dihydropyran and an alcohol functional group. The compound is notable for its versatile reactivity and is often utilized in organic synthesis and various biochemical applications. Its structure consists of a pyran ring with a hydroxymethyl group at the 2-position, which imparts unique chemical properties that facilitate its use in different

DHP's primary mechanism of action lies in its ability to reversibly protect carbonyl groups. The lone pair electrons on the oxygen atom of the hydroxyl group in DHP can interact with the carbonyl carbon, forming a new C-O bond and creating a cyclic acetal. This acetal protects the carbonyl from further reactions but can be cleaved under acidic conditions to regenerate the original carbonyl group.

DHP is considered a mild irritant and may cause skin and eye irritation upon contact. It is flammable and should be handled with care in a well-ventilated area. Always consult the safety data sheet (SDS) before handling DHP [].

, including:

  • Cannizzaro Reaction: This reaction allows for the synthesis of 3,4-dihydro-2H-pyran-2-methanol alongside the sodium salt of its corresponding carboxylic acid. This reaction is significant for producing compounds with aldehyde functionalities.
  • Formation of Polyesters: The compound can be used to create polyesters through condensation reactions with dicarboxylic acids such as oxalic and phthalic acid. These polyesters exhibit useful properties for materials science .
  • Alcohol Cleavage: It plays a role in bio

3,4-Dihydro-2H-pyran-2-methanol exhibits notable biological activities, particularly in medicinal chemistry. Some studies have suggested potential antimicrobial and antifungal properties, although specific mechanisms of action require further investigation. Additionally, its derivatives have been explored for their effectiveness in drug design due to their ability to interact with various biological targets.

Several methods exist for synthesizing 3,4-dihydro-2H-pyran-2-methanol:

  • Diels-Alder Reaction: This method involves a cycloaddition reaction between a diene and a dienophile to form the pyran ring.
  • Hydrogenation of Pyran Derivatives: Starting from substituted pyrans, hydrogenation can yield 3,4-dihydro-2H-pyran-2-methanol under appropriate conditions.
  • Cannizzaro Reaction: As previously mentioned, this method facilitates the synthesis of both the alcohol and its corresponding carboxylic acid salt simultaneously .

3,4-Dihydro-2H-pyran-2-methanol finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its polyesters are investigated for use in coatings and plastics due to their favorable mechanical properties.
  • Pharmaceutical Chemistry: The compound and its derivatives are explored for potential therapeutic applications due to their biological activities .

Research into the interaction of 3,4-dihydro-2H-pyran-2-methanol with biological systems has revealed its potential role as a bioactive compound. Studies indicate that it may interact with enzymes or receptors involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated. Its ability to modify alcohols suggests utility in biochemical applications where selective reactivity is required.

Several compounds share structural or functional similarities with 3,4-dihydro-2H-pyran-2-methanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-HydroxytetrahydrofuranTetrahydrofuranLacks the double bond; more stable but less reactive.
3-Methyl-3,4-dihydro-2H-pyranMethyl derivativeIncreased lipophilicity; potential for enhanced bioactivity.
5-HydroxymethylfurfuralFuran derivativeExhibits different reactivity patterns; used in food chemistry.
TetrahydropyranSaturated pyranMore stable; used as solvent or reagent in organic synthesis.

The uniqueness of 3,4-dihydro-2H-pyran-2-methanol lies in its balance between reactivity and stability due to the presence of both hydroxyl and cyclic ether functionalities, making it versatile for various synthetic applications while maintaining biological relevance .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3749-36-8

Dates

Modify: 2023-08-15

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